molecular formula C12H16ClN3O B15114857 N-(3-Methoxybenzyl)-1-methyl-1H-pyrazol-4-amine

N-(3-Methoxybenzyl)-1-methyl-1H-pyrazol-4-amine

Cat. No.: B15114857
M. Wt: 253.73 g/mol
InChI Key: SHAZJUBWSOJJGE-UHFFFAOYSA-N
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Description

N-(3-Methoxybenzyl)-1-methyl-1H-pyrazol-4-amine is a pyrazole-derived compound featuring a 3-methoxybenzyl substituent attached to the amine group at the 4-position of the pyrazole ring. Its molecular formula is C₁₂H₁₅N₃O (free base), with a molar mass of 217.27 g/mol, and it is commonly isolated as a hydrochloride salt (C₁₁H₁₄ClN₃O, molar mass: 239.7 g/mol) . The 3-methoxybenzyl group confers unique electronic and steric properties, making it a candidate for medicinal chemistry applications, particularly in kinase inhibition and receptor modulation. Its synthesis typically involves palladium- or copper-catalyzed cross-coupling reactions between pyrazol-4-amine precursors and functionalized aryl halides .

Properties

Molecular Formula

C12H16ClN3O

Molecular Weight

253.73 g/mol

IUPAC Name

N-[(3-methoxyphenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C12H15N3O.ClH/c1-15-9-11(8-14-15)13-7-10-4-3-5-12(6-10)16-2;/h3-6,8-9,13H,7H2,1-2H3;1H

InChI Key

SHAZJUBWSOJJGE-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NCC2=CC(=CC=C2)OC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxybenzyl)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 3-methoxybenzylamine with 1-methyl-1H-pyrazole-4-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (NaBH(OAc)3) in a suitable solvent like methanol or tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxybenzyl)-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Nucleophiles like sodium hydride (NaH) or lithium diisopropylamide (LDA) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of N-(3-Hydroxybenzyl)-1-methyl-1H-pyrazol-4-amine.

    Reduction: Formation of a reduced pyrazole derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-Methoxybenzyl)-1-methyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals .

Mechanism of Action

The mechanism of action of N-(3-Methoxybenzyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(3-Methoxybenzyl)-1-methyl-1H-pyrazol-4-amine can be contextualized against related pyrazol-4-amine derivatives. Below is a detailed comparison:

Structural Analogues and Physicochemical Properties

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties Synthesis Method
This compound 3-methoxybenzyl, methyl 217.27 (free base) Hydrochloride salt: m.p. not reported Pd/Cu-catalyzed coupling
N-(3-Chlorobenzyl)-1-[2-(piperidinyl)ethyl]-1H-pyrazol-4-amine 3-chlorobenzyl, piperidinylethyl chain 335.3 Not specified Unreported
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Cyclopropyl, pyridinyl, methyl 215.2 m.p. 104–107°C; characterized by NMR/HRMS Cu-catalyzed coupling
1-[(3-Methoxyphenyl)methyl]-1H-pyrazol-4-amine hydrochloride 3-methoxybenzyl, -NH₂ (hydrochloride) 239.7 Hydrochloride salt form Acidic workup of free base

Key Observations:

  • In contrast, the 3-chloro substituent in is electron-withdrawing, which may alter reactivity and target affinity.
  • Salt Forms : The hydrochloride salt of the target compound () improves aqueous solubility, a critical factor for bioavailability in drug development.
  • Synthetic Routes : Palladium-catalyzed coupling (e.g., for EGFR inhibitors ) and copper-mediated methods (e.g., for cyclopropyl derivatives ) are common, with yields varying based on substituent complexity.

Stability and Reactivity

  • Reactivity : The presence of a methoxy group may reduce oxidative degradation compared to electron-deficient aryl halides, as seen in intermediates for PARP14 inhibitors .

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